molecular formula C11H7Cl2NOS B11082572 4,5-Dichloroisothiazol-3-yl 4-methylphenyl ketone

4,5-Dichloroisothiazol-3-yl 4-methylphenyl ketone

Cat. No.: B11082572
M. Wt: 272.1 g/mol
InChI Key: SXTQXFBHSMASFX-UHFFFAOYSA-N
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Description

4,5-Dichloroisothiazol-3-yl 4-methylphenyl ketone is a chemical compound that belongs to the class of isothiazoles Isothiazoles are heterocyclic compounds containing both sulfur and nitrogen in a five-membered ring This particular compound is characterized by the presence of two chlorine atoms at positions 4 and 5 of the isothiazole ring and a 4-methylphenyl group attached to the ketone functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloroisothiazol-3-yl 4-methylphenyl ketone can be achieved through several synthetic routes. One common method involves the acylation of 4,5-dichloroisothiazole-3-carbonyl chloride with 4-methylphenyl compounds . The reaction typically requires the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Another approach involves the reaction of 4,5-dichloroisothiazol-3-ylcarbonitrile with Grignard reagents like methylmagnesium iodide or ethylmagnesium bromide to form the corresponding alkyl ketones . The reaction conditions usually involve anhydrous solvents and low temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale acylation reactions using automated reactors and continuous flow systems. These methods ensure consistent product quality and high throughput. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloroisothiazol-3-yl 4-methylphenyl ketone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcoholates.

    Reducing Agents: Sodium borohydride in solvents like 2-propanol.

    Brominating Agents: Elemental bromine.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,5-Dichloroisothiazol-3-yl 4-methylphenyl ketone involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The presence of the isothiazole ring and chlorine atoms enhances its reactivity and ability to interact with biological targets .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H7Cl2NOS

Molecular Weight

272.1 g/mol

IUPAC Name

(4,5-dichloro-1,2-thiazol-3-yl)-(4-methylphenyl)methanone

InChI

InChI=1S/C11H7Cl2NOS/c1-6-2-4-7(5-3-6)10(15)9-8(12)11(13)16-14-9/h2-5H,1H3

InChI Key

SXTQXFBHSMASFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=NSC(=C2Cl)Cl

Origin of Product

United States

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